molecular formula C11H11F4N B12929409 (R)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B12929409
M. Wt: 233.20 g/mol
InChI Key: KUICIQGEVKEBPK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents to remove oxygen or add hydrogen.

    Substitution: Replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorine and trifluoromethyl groups on biological activity. These groups can influence the binding affinity and selectivity of molecules for their biological targets.

Medicine

In medicinal chemistry, ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Fluorophenyl)pyrrolidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    ®-2-(2-Trifluoromethylphenyl)pyrrolidine: Lacks the fluoro group, which can also lead to variations in its behavior and applications.

Uniqueness

®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2R)-2-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-8-4-1-3-7(11(13,14)15)10(8)9-5-2-6-16-9/h1,3-4,9,16H,2,5-6H2/t9-/m1/s1

InChI Key

KUICIQGEVKEBPK-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC=C2F)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.